molecular formula C13H8BrClN2 B186822 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 96464-10-7

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No. B186822
CAS RN: 96464-10-7
M. Wt: 307.57 g/mol
InChI Key: AYRHYFIXKCKMIK-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9BrN2 . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocyclic compound .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are important structural motifs found in numerous bioactive molecules. They can be synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is 273.13 g/mol . Some cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .

Scientific Research Applications

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : The synthesis of 3-alkenylimidazo[1,2-a]pyridines was achieved by direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, including derivatives with a chloro substituent in the 6-position (Koubachi et al., 2008).

  • Cyclization Reactions : Dihalocarbenes reacted with 2-(benzylideneamino)pyridines to yield various chloroimidazo[1,2-a]pyridines via intramolecular cyclization (Khlebnikov et al., 1991).

  • Imaging Agents for Alzheimer’s Disease : Novel phenyl-imidazo[1,2-a]pyridines, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, were developed as imaging agents for β-amyloid in Alzheimer’s disease. These compounds showed promise for both PET and SPECT imaging of β-amyloid plaques in the living brain (Yousefi et al., 2012).

  • Synthesis of Chloroimidazo[4,5‐c]pyridines : A new route was developed for synthesizing various chloroimidazo[4,5-c]pyridines, which are important intermediates in the synthesis of nucleosides and other heterocyclic compounds (Rousseau & Robins, 1965).

  • Corrosion Inhibition Properties : Computational studies on 2-phenylimidazole[1,2α]pyridine and derivatives, including 2-(4-bromophenyl) imidazole[1,2α] pyridine, demonstrated their potential as corrosion inhibitors. These compounds were predicted to be effective due to their electronic properties (Sundari et al., 2018).

  • Coordination Polymers : The compound 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid was used to construct zero-dimensional complexes and one-dimensional coordination polymers, which exhibited varied dimensionality and properties based on the types of organic solvents used (Yin et al., 2021).

  • Phosphorescent Organic Materials : Novel imidazo[1,2-a]pyridine derivatives were synthesized, demonstrating different phosphorescent colors and quantum yields, as well as reversible phosphorescent color switching in response to acid-base vapor stimuli. This research opens new possibilities for developing dynamic functional materials (Li & Yong, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The ecological impact of the methods and mechanistic aspects are also important considerations for future research .

properties

IUPAC Name

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRHYFIXKCKMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327962
Record name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

CAS RN

96464-10-7
Record name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Moutaouakil, C Abdelmjid, O Roby, S Tighadouini… - Chemistry Africa, 2023 - Springer
In this work, we were interested in the search for new catalysts for catecholase, whose principle is based on the oxidation reaction of catechol to o-quinone. In this context, a series of …
Number of citations: 2 link.springer.com
JB Bharate, SK Guru, SK Jain, S Meena, PP Singh… - RSC …, 2013 - pubs.rsc.org
An efficient and eco-friendly synthesis of therapeutically important and structurally diverse imidazo[1,2-a]pyridines using recyclable bimetallic Cu–Mn spinel oxide catalyst in aqueous …
Number of citations: 44 pubs.rsc.org

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